2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride
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Overview
Description
2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride is a complex organic compound that features both tetrazole and benzodiazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its stability and biological activity, combined with the benzodiazole structure, makes this compound a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.
Synthesis of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Coupling of the Two Moieties: The tetrazole and benzodiazole moieties are then coupled through an alkylation reaction, typically using a halogenated ethyl compound.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidized Derivatives: These may include nitro and hydroxyl derivatives of the tetrazole ring.
Reduced Derivatives: These may include amine derivatives of the benzodiazole moiety.
Substituted Products: These may include various alkylated or arylated derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: The stability of the tetrazole ring makes this compound useful in the development of new materials with specific electronic or photonic properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-1,2,3,4-Tetrazole: Shares the tetrazole ring but lacks the benzodiazole moiety.
1H-1,3-Benzodiazole: Contains the benzodiazole structure but lacks the tetrazole ring.
2-(1H-Tetrazol-5-yl)ethylamine: Similar structure but without the benzodiazole moiety.
Uniqueness:
- The combination of the tetrazole and benzodiazole moieties in 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride provides unique properties that are not present in the individual components . This makes the compound particularly valuable for applications requiring both stability and reactivity .
Properties
Molecular Formula |
C12H17Cl2N7 |
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Molecular Weight |
330.21 g/mol |
IUPAC Name |
2-[1-[2-(tetrazol-1-yl)ethyl]benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N7.2ClH/c13-6-5-12-15-10-3-1-2-4-11(10)19(12)8-7-18-9-14-16-17-18;;/h1-4,9H,5-8,13H2;2*1H |
InChI Key |
JYMUBKZGZIILKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCN3C=NN=N3)CCN.Cl.Cl |
Origin of Product |
United States |
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